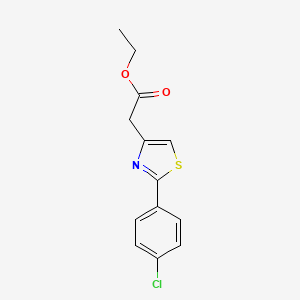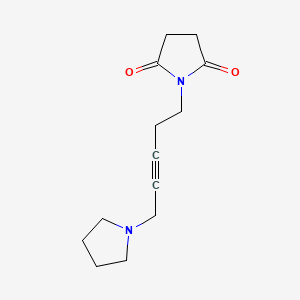
BL-S-217
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BL-S-217 involves multiple steps. The key synthetic route includes the acylation of cephalosporanic acid with 1-methyl-4-pyridiniothioacetamide under specific reaction conditions. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
BL-S-217 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cephalosporin derivatives.
Biology: Investigated for its antibacterial properties against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action of BL-S-217 involves inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins, leading to the disruption of cell wall formation and ultimately causing bacterial cell death .
Comparison with Similar Compounds
Compared to other cephalosporins, BL-S-217 offers a broader antibacterial spectrum and higher efficacy against certain bacterial strains. Similar compounds include:
Properties
CAS No. |
51159-12-7 |
|---|---|
Molecular Formula |
C18H20N3O6S2+ |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[2-(1-methylpyridin-1-ium-4-yl)sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19N3O6S2/c1-10(22)27-7-11-8-29-17-14(16(24)21(17)15(11)18(25)26)19-13(23)9-28-12-3-5-20(2)6-4-12/h3-6,14,17H,7-9H2,1-2H3,(H-,19,23,25,26)/p+1/t14-,17-/m1/s1 |
InChI Key |
MVCWQSBQUMRYDD-RHSMWYFYSA-O |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=[N+](C=C3)C)SC1)C(=O)O |
Key on ui other cas no. |
51159-12-7 |
Synonyms |
7-(alpha-(1-methyl-4-pyridiniothio)acetamido)cephalosporanic acid BL-S 217 BL-S-217 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphtho[1,2-b]furan-4,5-dione](/img/structure/B1211137.png)













